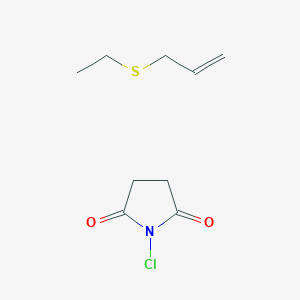
1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene is a compound that combines the properties of two distinct chemical entities. The first part, 1-Chloropyrrolidine-2,5-dione, is known for its use as a chlorinating agent and mild oxidant. The second part, 3-ethylsulfanylprop-1-ene, is an organic compound with a sulfanyl group attached to a propene chain. This combination of functionalities makes the compound versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorinating agents such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions usually involve an aqueous or organic solvent medium, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.
3-ethylsulfanylprop-1-ene can be synthesized through the reaction of 3-chloropropene with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically conducted in an organic solvent like ethanol or acetone, and the mixture is refluxed to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination of succinimide using chlorine gas or sodium hypochlorite. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.
For 3-ethylsulfanylprop-1-ene, industrial production may involve continuous flow reactors where 3-chloropropene and ethanethiol are reacted under controlled conditions. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: It is commonly used as a chlorinating agent, where it transfers the chlorine atom to other molecules.
3-ethylsulfanylprop-1-ene primarily undergoes:
Addition Reactions: The double bond in the propene chain can participate in addition reactions with various electrophiles.
Substitution Reactions: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions involving 1-Chloropyrrolidine-2,5-dione.
Chlorination: Common reagents include chlorine gas, sodium hypochlorite, and t-butylhypochlorite.
Addition: Electrophiles like halogens, hydrogen halides, and other reactive species can add to the double bond in 3-ethylsulfanylprop-1-ene.
Major Products Formed
Oxidation: Oxidized products such as alcohols, ketones, or carboxylic acids.
Chlorination: Chlorinated organic compounds.
Addition: Halogenated or hydrogenated products depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Chloropyrrolidine-2,5-dione is widely used in organic synthesis as a chlorinating agent and mild oxidant. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to selectively chlorinate electron-rich aromatic compounds makes it valuable in medicinal chemistry.
3-ethylsulfanylprop-1-ene finds applications in the synthesis of sulfur-containing organic compounds. It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and materials science. Its reactivity towards electrophiles makes it a versatile building block in organic synthesis.
Mecanismo De Acción
1-Chloropyrrolidine-2,5-dione exerts its effects through the transfer of the chlorine atom to other molecules. The highly reactive N-Cl bond facilitates the chlorination process, making it an effective chlorinating agent. In oxidation reactions, it acts as an electron acceptor, facilitating the oxidation of substrates.
3-ethylsulfanylprop-1-ene undergoes addition reactions through the interaction of the double bond with electrophiles. The sulfanyl group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N-Bromosuccinimide (NBS): Similar to 1-Chloropyrrolidine-2,5-dione, but with a bromine atom instead of chlorine. Used as a brominating agent.
N-Iodosuccinimide (NIS): Contains an iodine atom and is used as an iodinating agent.
Chloramine-T: Another chlorinating agent with a different structure but similar reactivity.
Uniqueness
1-Chloropyrrolidine-2,5-dione is unique due to its mild oxidizing properties and selective chlorination capabilities. Its stability and ease of handling make it preferable in many synthetic applications.
3-ethylsulfanylprop-1-ene stands out due to its dual functionality, combining a reactive double bond with a nucleophilic sulfanyl group. This combination allows for diverse reactivity and applications in organic synthesis.
Propiedades
Número CAS |
59321-40-3 |
|---|---|
Fórmula molecular |
C9H14ClNO2S |
Peso molecular |
235.73 g/mol |
Nombre IUPAC |
1-chloropyrrolidine-2,5-dione;3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H10S.C4H4ClNO2/c1-3-5-6-4-2;5-6-3(7)1-2-4(6)8/h3H,1,4-5H2,2H3;1-2H2 |
Clave InChI |
HAYVIFANRQBFRI-UHFFFAOYSA-N |
SMILES canónico |
CCSCC=C.C1CC(=O)N(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















